N-(3,4-Dichlorobenzoyl)-beta-alanine
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Overview
Description
N-(3,4-Dichlorobenzoyl)-beta-alanine is an organic compound characterized by the presence of a dichlorobenzoyl group attached to a beta-alanine moiety
Mechanism of Action
Target of Action
It is known that benzamide derivatives, such as n-(3,4-dichlorobenzoyl)-beta-alanine, often interact with various proteins and enzymes in the body . These interactions can influence a wide range of biological processes.
Mode of Action
It is known that benzamide derivatives can form hydrogen bonds with their targets due to the presence of the amide group . This interaction can lead to changes in the conformation and function of the target proteins or enzymes .
Biochemical Pathways
Benzamide derivatives are known to be involved in a variety of biochemical processes
Result of Action
Benzamide derivatives are known to have a wide range of biological activities, including antitumoral and anticonvulsive activities
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of benzamide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorobenzoyl)-beta-alanine typically involves the reaction of 3,4-dichlorobenzoyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorobenzoyl)-beta-alanine undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .
Scientific Research Applications
N-(3,4-Dichlorobenzoyl)-beta-alanine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzoyl chloride: A precursor used in the synthesis of N-(3,4-Dichlorobenzoyl)-beta-alanine.
N-(2,4-Dichlorobenzoyl)-beta-alanine: A similar compound with different substitution patterns on the benzoyl group.
Uniqueness
This compound is unique due to the specific positioning of the chlorine atoms on the benzoyl group, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-[(3,4-dichlorobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-7-2-1-6(5-8(7)12)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDUKUMEEJVPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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